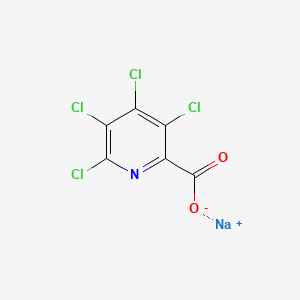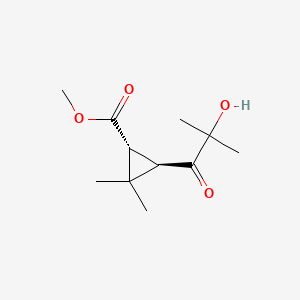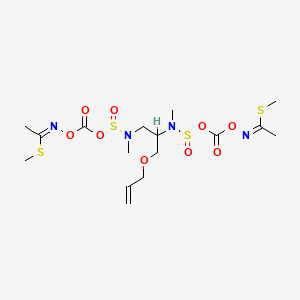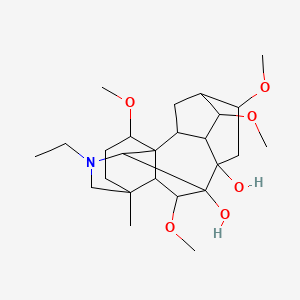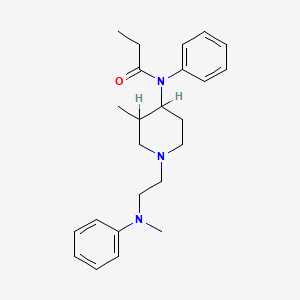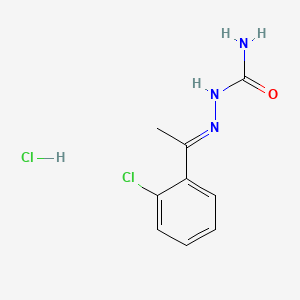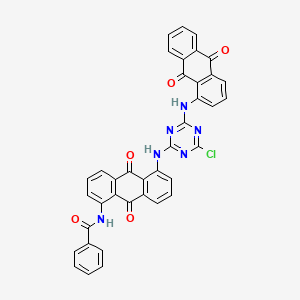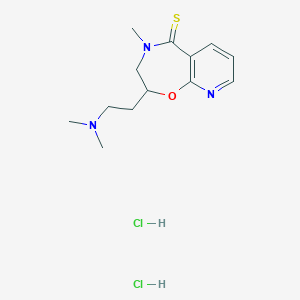
Rocastine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rocastine dihydrochloride is a rapid-acting, nonsedating antihistamine. It is known for its effectiveness in treating allergic reactions without causing sedation, making it a valuable compound in the field of allergy treatment .
Métodos De Preparación
The synthesis of rocastine dihydrochloride involves several steps. One common method includes the reaction of 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione with hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve solvent evaporation techniques to ensure the purity and stability of the compound .
Análisis De Reacciones Químicas
Rocastine dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly documented.
Substitution: this compound can undergo substitution reactions, particularly involving its dimethylamino group.
Common reagents used in these reactions include DDQ for oxidation and various acids for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified antihistamine derivatives .
Aplicaciones Científicas De Investigación
Rocastine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying antihistamine activity and receptor binding.
Biology: Research involving this compound focuses on its effects on histamine receptors and its potential in treating allergic reactions.
Mecanismo De Acción
Rocastine dihydrochloride exerts its effects by selectively binding to histamine H1 receptors. This binding prevents histamine from attaching to these receptors, thereby inhibiting the allergic response. The compound does not exhibit significant binding to H2, anticholinergic, antiserotonergic, or antiadrenergic receptors, which contributes to its nonsedating properties .
Comparación Con Compuestos Similares
Rocastine dihydrochloride is unique among antihistamines due to its rapid onset of action and lack of sedative effects. Similar compounds include:
Terfenadine: Another nonsedating antihistamine, but with a slower onset of action compared to rocastine.
Diphenhydramine: A sedating antihistamine with a broader receptor binding profile.
Oxatomide: Similar in potency to rocastine but with different receptor binding characteristics.
This compound stands out due to its selective binding to H1 receptors and rapid action, making it a preferred choice for treating allergic reactions without sedation.
Propiedades
Número CAS |
109914-03-6 |
|---|---|
Fórmula molecular |
C13H21Cl2N3OS |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride |
InChI |
InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H |
Clave InChI |
YMPCDUXVFUPMJD-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


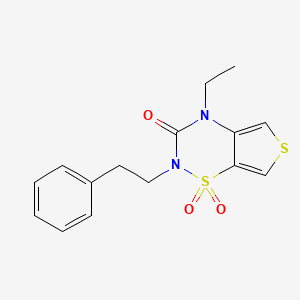
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)

